molecular formula C22H16ClN5 B2407585 N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866350-07-4

N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2407585
CAS No.: 866350-07-4
M. Wt: 385.86
InChI Key: RESLCMQHYTWPCO-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a compound that belongs to the class of triazole-fused heterocyclic compounds . These compounds are relevant structural templates in both natural and synthetic biologically active compounds . The molecular formula of this compound is C25H22ClN5O2S and it has a molecular weight of 491.99 .


Synthesis Analysis

The synthesis of such compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a triazolo[1,5-a]quinazolin-5-amine core . This core is a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is performed, comprehensively exploring the reaction scope .

Scientific Research Applications

Selective Adenosine Receptor Subtype Affinity

Antimicrobial and Nematicidal Properties

Anticancer Activity

Antiproliferative Agents

Safety and Hazards

The safety and hazards associated with “N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine” are not explicitly mentioned in the search results. It is generally recommended that such compounds be used for research purposes only and not intended for diagnostic or therapeutic use .

Future Directions

The future directions for “N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds involve further optimization and development to new antitubercular and anti-HIV agents . The results obtained from studies confirm that the synthesized and biologically evaluated triazolo quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities .

Mechanism of Action

Target of Action

epidermidis . These targets suggest that the compound may have antimicrobial properties.

Mode of Action

It’s known that similar compounds interact with their targets through a nucleophilic substitution reaction . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Given its potential antimicrobial properties, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or dna replication, leading to bacterial death .

Pharmacokinetics

The compound’s molecular weight of 49199 suggests it may have suitable properties for oral bioavailability.

Result of Action

The result of the compound’s action is likely the inhibition of bacterial growth, given its potential antimicrobial properties . This could lead to the death of bacterial cells, thereby treating bacterial infections.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5/c23-18-12-6-4-10-16(18)14-24-21-17-11-5-7-13-19(17)28-22(25-21)20(26-27-28)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESLCMQHYTWPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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